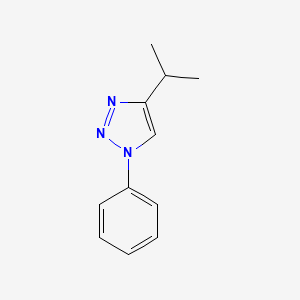
1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl-
Descripción general
Descripción
1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or ethanol. The reaction is usually carried out at room temperature and yields the desired triazole in high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher throughput compared to batch processes . The use of heterogeneous copper catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound’s electronic properties allow it to participate in various biochemical pathways, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
4-isopropyl-1-phenyl-1H-1,2,4-triazole: Differs in the position of the nitrogen atoms in the ring, leading to different chemical properties and applications.
1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole: Contains an additional pyridyl group, which can enhance its binding affinity to certain targets.
Uniqueness
1H-1,2,3-Triazole, 4-(1-methylethyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
IUPAC Name |
1-phenyl-4-propan-2-yltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(2)11-8-14(13-12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONFFIURCDDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259326 | |
| Record name | 4-(1-Methylethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859791-75-6 | |
| Record name | 4-(1-Methylethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859791-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


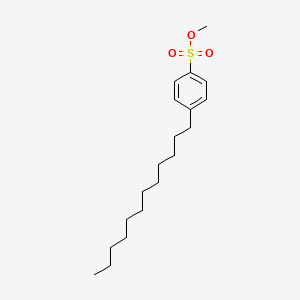
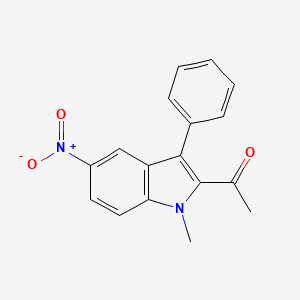




amino}piperidine-1-carboxylate](/img/structure/B1660870.png)

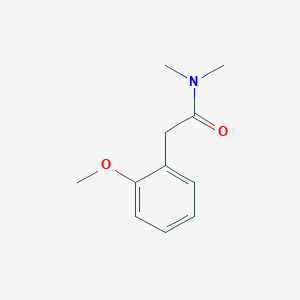

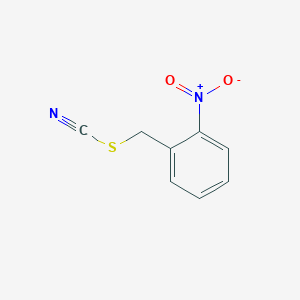
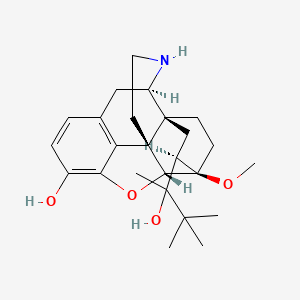
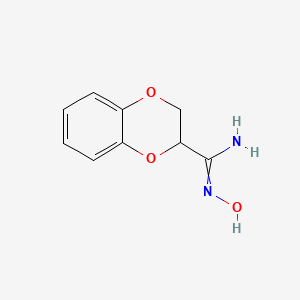
![Methyl 3-[(2-hydroxyethyl)thio]isobutyrate](/img/structure/B1660884.png)
